molecular formula C62H68F6N10O13 B1574244 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

Cat. No.: B1574244
M. Wt: 1275.25
Attention: For research use only. Not for human or veterinary use.
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Description

Pasireotide ditrifluoroacetate is a synthetic long-acting cyclic hexapeptide functioning as a multi-receptor targeting somatostatin analogue . It exhibits a unique receptor binding profile, with high affinity for somatostatin receptor subtypes 1, 2, 3, and particularly subtype 5 (SSTR5) over SSTR4 (IC50s = 9.3, 1, 1.5, 0.16, and >100 nM for human recombinant receptors, respectively) . This high affinity for SSTR5, which is strongly overexpressed in corticotroph adenoma cells and not downregulated by high cortisol levels, makes it a critical tool for studying Cushing's disease and acromegaly . In research applications, pasireotide has been shown to dose-dependently inhibit growth hormone release stimulated by growth hormone-releasing hormone (GHRH) in primary rat anterior pituitary cells. It also inhibits adrenocorticotropic hormone (ACTH) secretion in some primary human corticotrope adenomas and can inhibit both ACTH release and proliferation of mouse AtT20 pituitary corticotrope cells in vitro at concentrations of 10 nM . Structurally, pasireotide is a cyclic hexapeptide featuring six amino acid moieties, including proline, phenylglycine, tryptophan, lysine, tyrosine, and phenylalanine, and is provided as the ditrifluoroacetate salt for research purposes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.25

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Pasireotide Ditrifluoroacetate

Synthetic Pathways and Methodologies for Cyclic Hexapeptide Somatostatin (B550006) Analogues

The synthesis of cyclic hexapeptides like pasireotide (B1678482) is a complex undertaking that can be approached through various strategies, primarily categorized as solid-phase and solution-phase synthesis. Each methodology presents a unique set of advantages and challenges.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has been a cornerstone in the preparation of numerous peptide analogues, including those of somatostatin. mdpi.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, often a resin. google.comgoogle.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed, where the N-terminus of the amino acid is protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups like tert-butyl. mdpi.comgoogle.com

The general workflow of SPPS for a somatostatin analogue like pasireotide involves:

Resin Loading: The first C-terminal amino acid, with its N-terminus protected, is attached to a suitable resin, such as 2-chlorotrityl chloride resin. mdpi.comgoogle.com

Deprotection: The Fmoc group is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.comgoogle.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comgoogle.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Chain Elongation: The deprotection and coupling steps are repeated sequentially until the desired linear peptide sequence is assembled.

Cleavage and Deprotection: Once the linear peptide is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. chemicalbook.comgoogle.com

While SPPS offers advantages such as the ability to drive reactions to completion by using excess reagents and simplified purification of the final product, it can face challenges with scalability, in-process controls, and the potential for low purity of the final crude peptide. mdpi.com

Solution-Phase Peptide Synthesis Strategies (e.g., 3 + 2 + 1 Condensation)

Solution-phase peptide synthesis, also known as liquid-phase synthesis, offers an alternative to SPPS and is often preferred for the large-scale production of peptides. mdpi.com This method involves the synthesis of peptide fragments in solution, which are then coupled together to form the final peptide. This approach allows for the isolation and purification of intermediate fragments, ensuring a higher purity of the final product. mdpi.com

Cyclization Chemistry and Selection of Cyclization Sites (e.g., Pro1-Phe6 peptide bond)

A critical step in the synthesis of pasireotide is the macrocyclization of the linear peptide precursor. mdpi.com The choice of the cyclization site can significantly impact the efficiency of the ring-closure reaction. For pasireotide, the cyclization between the Proline at position 1 (Pro¹) and the Phenylalanine at position 6 (Phe⁶) is a preferred strategy. mdpi.comnih.gov This preference is based on the reduced steric hindrance at these two amino acid residues compared to other potential cyclization points within the molecule. mdpi.com

The cyclization is typically performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. The linear peptide, with its side chains still protected, is activated at the C-terminus, often using a coupling reagent like diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF. chemicalbook.com Following cyclization, the protecting groups on the amino acid side chains are removed in a final deprotection step to yield the active pasireotide molecule. chemicalbook.com

Rational Design Principles Guiding the Development of Pasireotide Ditrifluoroacetate

The development of pasireotide was guided by a rational drug design approach aimed at overcoming the limitations of native somatostatin, such as its short half-life and lack of receptor subtype selectivity. mdpi.comresearchgate.net The goal was to create a stable, long-acting analogue with an optimized receptor binding profile.

Structural Modifications for Optimized Receptor Affinity and Pharmacological Stability

Pasireotide incorporates several structural modifications to achieve its desired pharmacological properties. A key strategy in the design of somatostatin analogues is the incorporation of D-amino acids, which enhances stability against enzymatic degradation. mdpi.com The core pharmacophore of somatostatin, essential for biological activity, is believed to be the β-turn sequence Phe-Trp-Lys-Thr. pnas.org Pasireotide retains this critical motif within its cyclic structure.

The unique feature of pasireotide is its broad binding affinity for multiple somatostatin receptor subtypes (SSTRs). chemicalbook.comnih.gov It binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5. nih.govmedchemexpress.com This multi-receptor targeting is a result of the specific combination and conformation of its amino acid residues. In contrast, first-generation somatostatin analogues like octreotide (B344500) are more selective for SSTR2. mdpi.com The high affinity for SSTR5, in particular, is thought to be crucial for its efficacy in treating Cushing's disease. researchgate.net

The ditrifluoroacetate salt form of pasireotide is a result of the purification process, which often utilizes trifluoroacetic acid (TFA) in reverse-phase high-performance liquid chromatography (RP-HPLC). chemicalbook.com

Role of the Cyclohexapeptide Core Structure

The cyclohexapeptide core of pasireotide is fundamental to its function. Reducing the ring size from the 14 amino acids of native somatostatin to a smaller cyclic hexapeptide constrains the molecule's conformation. mdpi.comacs.org This conformational rigidity is a key principle in the design of potent and selective peptide ligands. The constrained structure helps to pre-organize the peptide into a bioactive conformation that is favorable for receptor binding, thus reducing the entropic penalty upon binding.

The specific sequence of amino acids within the cyclohexapeptide ring of pasireotide, which includes L-phenylglycine, D-tryptophan, L-lysine, O-benzyl-L-tyrosine, L-phenylalanine, and a modified L-hydroxyproline, defines its three-dimensional shape and the orientation of the side chains that interact with the somatostatin receptors. chemicalbook.com This precise architecture is responsible for its unique multi-receptor binding profile and enhanced stability, making it a powerful therapeutic agent. researchgate.net

ParameterDescription
Core Structure Cyclic Hexapeptide
Key Pharmacophore Phe-Trp-Lys-Thr motif
Receptor Binding Profile High affinity for SSTR1, SSTR2, SSTR3, SSTR5 nih.govmedchemexpress.com
Key for Cushing's Disease Efficacy High affinity for SSTR5 researchgate.net
Stability Enhancement Incorporation of D-amino acids and cyclic structure mdpi.com

Formulation Chemistry: The Significance of the Ditrifluoroacetate Salt Form

The ditrifluoroacetate salt of pasireotide is a result of the purification process, particularly the use of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (HPLC). ambiopharm.comthermofisher.com While other salt forms like acetate (B1210297) are more common for therapeutic peptides, the ditrifluoroacetate form of pasireotide has specific implications for its chemical properties and formulation. ambiopharm.comnih.gov

Trifluoroacetic acid is a strong acid frequently used during the cleavage of peptides from the solid-phase resin and as a mobile phase modifier in HPLC purification. thermofisher.comgenscript.com Its presence leads to the formation of trifluoroacetate (B77799) salts with the basic amino groups in the peptide structure. ambiopharm.com In the case of pasireotide, which contains basic amino acid residues, it forms a ditrifluoroacetate salt. nih.gov

The choice of a counter-ion is critical as it can influence several properties of the peptide, including solubility, stability, and even secondary structure. ambiopharm.com While TFA salts are common in early-stage research, they are sometimes exchanged for other salts like acetate in later development stages due to potential toxicity concerns associated with TFA. ambiopharm.comnih.gov However, some FDA-approved drugs are formulated as TFA salts. ambiopharm.com

The ditrifluoroacetate salt form can affect the lyophilized product's physical characteristics. ambiopharm.com Furthermore, the counter-ion can impact the peptide's lipophilicity and self-assembly tendencies. nih.gov For pasireotide, the ditrifluoroacetate salt is a well-characterized entity, with its structure confirmed through various spectroscopic techniques. europa.eu

The use of TFA in the purification process is a standard and effective method for achieving high-purity peptides. thermofisher.com Ion chromatography is a sensitive and automated method that can be used to determine the levels of residual TFA in the final peptide product. thermofisher.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid
Molecular Formula C62H68F6N10O13
Molecular Weight 1275.3 g/mol
ChEMBL ID CHEMBL5316227

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Pasireotide
This compound
Trifluoroacetic acid
Acetate
Bivalirudin
Corticorelin

Molecular and Cellular Pharmacology of Pasireotide Ditrifluoroacetate

Somatostatin (B550006) Receptor Subtype (SSTR1-5) Binding Profile and Selectivity

Pasireotide (B1678482) is characterized by its broad binding profile, interacting with high affinity to four of the five known somatostatin receptor subtypes. This contrasts with first-generation somatostatin analogues, which are more selective for the SSTR2 subtype.

The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological profile. This affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Pasireotide exhibits high-affinity binding to SSTR1, SSTR2, SSTR3, and SSTR5, with a negligible affinity for SSTR4. researchgate.netmdpi.com The specific pKi values for pasireotide at each human somatostatin receptor subtype are detailed below. mdpi.com

Receptor SubtypepKi Value
SSTR18.2
SSTR29.0
SSTR39.1
SSTR4<7.0
SSTR59.9

The therapeutic advantage of pasireotide lies in its unique receptor selectivity compared to both endogenous somatostatin and first-generation synthetic analogues like octreotide (B344500) and lanreotide (B11836). nih.govresearchgate.net

Versus Natural Somatostatin: Endogenous somatostatin binds with comparable high affinity to all five SSTR subtypes. researchgate.net Pasireotide mimics this broad spectrum to some extent but is distinguished by its exceptionally high affinity for SSTR5 and its very low affinity for SSTR4. researchgate.net

Versus First-Generation Analogues (Octreotide and Lanreotide): First-generation somatostatin receptor ligands (SRLs), octreotide and lanreotide, demonstrate a strong preference for SSTR2. nih.govbloomtechz.com In comparison, pasireotide has a more distributed affinity profile. researchgate.net

SSTR1: Pasireotide has a 30-fold higher binding affinity for SSTR1 than octreotide. frontiersin.orgnih.gov

SSTR2: The affinity of pasireotide for SSTR2 is approximately 2.5 to 7 times lower than that of octreotide. nih.govresearchgate.net

SSTR3: Pasireotide shows a 5-fold higher affinity for SSTR3 compared to octreotide. frontiersin.orgnih.gov

SSTR5: The most significant difference is at SSTR5, where pasireotide exhibits a binding affinity that is 40 to 158 times higher than that of octreotide. nih.govnih.govunipd.it When compared to lanreotide, pasireotide's affinity for SSTR5 is 106-fold higher. frontiersin.orgnih.gov

This multireceptor binding profile, particularly its high affinity for SSTR5, is thought to underpin its efficacy in conditions where first-generation analogues are less effective, such as in certain pituitary adenomas that predominantly express SSTR5. nih.govfrontiersin.orgnih.gov

The distinct binding profile of pasireotide arises from its unique chemical structure, which facilitates different interactions with the SSTR subtypes compared to other ligands.

Structural studies have revealed that pasireotide's cyclohexapeptide backbone, which lacks the intramolecular disulfide bond found in most SSTR ligands, occupies the receptor's binding pocket in a unique manner. researchgate.net Cryo-electron microscopy structures show that pasireotide binding involves an "extended binding pocket" (EBP) within SSTR1 and SSTR3, an interaction not observed with first-generation analogues like octreotide and lanreotide. researchgate.netnih.gov This additional anchor point allows pasireotide to maintain a more rigid and conserved binding conformation across different SSTR subtypes. researchgate.net

The preferential, high-affinity binding to SSTR5 is attributed to specific interactions between the Tyr(Bzl) and D-Trp residues of the pasireotide molecule and the receptor. oup.comnih.govoup.com Conversely, the lower affinity for SSTR4 is due to differences in the extracellular loop regions of the receptor, which interact with the Phe moiety of pasireotide. researchgate.net

Functionally, pasireotide also modulates receptor behavior differently. For the SSTR2 receptor, pasireotide is less potent at inducing receptor internalization and β-arrestin recruitment compared to octreotide. karger.comdrugbank.com This leads to the formation of less stable receptor-β-arrestin complexes, allowing the SSTR2 receptors to recycle back to the plasma membrane more rapidly after activation. drugbank.comwikipedia.org This distinct pattern of receptor trafficking may contribute to a sustained cellular response. drugbank.com

Receptor Activation and Downstream Signal Transduction Pathways

Upon binding to its target receptors, pasireotide initiates a cascade of intracellular events that ultimately produce its pharmacological effects.

Somatostatin receptors, including SSTR1, SSTR2, SSTR3, and SSTR5, are members of the G-protein coupled receptor (GPCR) superfamily. researchgate.netguidetopharmacology.org The activation of these receptors by pasireotide leads to the engagement of intracellular signaling partners, primarily the pertussis toxin-sensitive inhibitory G-proteins of the Gi/o family. frontiersin.orgresearchgate.netuniversiteitleiden.nl This interaction is a critical first step, as the activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effector enzymes and ion channels. nih.govuniversiteitleiden.nl

A primary and well-characterized signaling pathway for all SSTR subtypes activated by pasireotide is the inhibition of the enzyme adenylyl cyclase. nih.govresearchgate.netfrontiersin.org The activated Gi-alpha subunit directly binds to and inhibits adenylyl cyclase, which is responsible for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov

This inhibition results in a significant reduction of intracellular cAMP levels. researchgate.netresearchgate.netnih.gov Since cAMP is a crucial regulator of numerous cellular functions, including hormone synthesis and secretion, its reduction is a key mechanism underlying the antisecretory effects of pasireotide. nih.govfrontiersin.org For example, in pituitary tumor cells, the pasireotide-induced decrease in cAMP leads to the inhibition of growth hormone (GH) or adrenocorticotropic hormone (ACTH) secretion. frontiersin.orgresearchgate.net In vitro studies have confirmed that pasireotide binding at SSTR1, SSTR3, and SSTR5 leads to a potent inhibition of adenylyl cyclase. drugbank.com

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Activation of Phosphotyrosine Phosphatases (PTPs)

Pasireotide ditrifluoroacetate exerts a component of its antiproliferative effects through the activation of phosphotyrosine phosphatases (PTPs) upon binding to somatostatin receptors (SSTRs). nih.govbioscientifica.comsemanticscholar.org This activation is a crucial step in the intracellular signaling cascade initiated by pasireotide. Research in human meningioma cells has demonstrated that pasireotide increases the mRNA expression levels of SHP-1 (Src homology region 2 domain-containing phosphatase-1), which reflects an increase in SHP-1 activity. nih.gov The activation of PTPs, including SHP-1, SHP-2, and PTPη, can lead to the dephosphorylation of tyrosine kinase receptors for growth factors, thereby inhibiting their signaling pathways. semanticscholar.orgradiologykey.com

The mechanism involves SSTR subtypes 1, 2, 3, and 4, which are known to trigger the recruitment and activation of PTPs. radiologykey.com In studies on cochlear hair cells, pasireotide binding to SSTRs was shown to activate PTPs, including the non-transmembrane PTPn7. nih.gov This PTPn7 subsequently interacts with density-enhanced phosphatase 1 (DEP-1)/PTPη, which in turn dephosphorylates intracellular effectors. nih.gov This activation of PTPs can lead to the downregulation of downstream signaling molecules such as Raf-1 and ultimately block the MAP-kinase pathway. semanticscholar.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

The modulation of the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways is a significant aspect of pasireotide's cellular action, contributing to its antiproliferative effects. bioscientifica.com The specific impact on this pathway is highly dependent on the somatostatin receptor (SSTR) subtype being activated. bioscientifica.comoaepublish.com SSTR3 and SSTR5 activation generally leads to a decrease in MAPK activity, SSTR4 activation increases it, while SSTR1 and SSTR2 can modulate it in either direction. bioscientifica.comoaepublish.com

In certain cellular contexts, such as human meningioma cells, studies have reported that pasireotide did not have a discernible impact on the phosphorylation levels of ERK1/2. nih.govresearchgate.net Conversely, in ACTH-secreting corticotroph tumors, the cytoskeletal protein filamin A (FLNA) has been identified as a necessary component for pasireotide to mediate the inhibition of ERK1/2 phosphorylation. nih.gov The activation of phosphotyrosine phosphatases (PTPs) by pasireotide represents an upstream regulatory mechanism, as PTPs can block the MAPK pathway. semanticscholar.org Specifically, SSTR2 activation has been directly linked to the modulation of the ERK1/2 signaling pathway. oaepublish.com

Impact on PI3K/Akt/mTOR Signaling Axis

This compound significantly influences the PI3K/Akt/mTOR signaling axis, a critical pathway for cell growth and proliferation. nih.govnih.govsemanticscholar.org The binding of pasireotide to its target somatostatin receptors (SSTRs) generally results in a negative modulation and inhibition of this pathway. semanticscholar.org

In vitro studies on human meningioma cells have provided detailed insights into these effects. Pasireotide was shown to decrease the phosphorylation of Akt on serine 473 and was more potent than octreotide in reversing the hyperphosphorylation of Akt induced by the mTOR inhibitor everolimus. nih.govresearchgate.net Downstream of mTOR, pasireotide induces hypophosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and increases the total level of 4E-BP1 protein, which serves to block cap-dependent protein translation and cell proliferation. nih.gov Furthermore, pasireotide was observed to reverse the decrease in Insulin (B600854) Receptor Substrate 1 (IRS1) phosphorylation caused by everolimus. nih.gov

Interestingly, the effect of pasireotide on this pathway can be context-dependent. In a protective capacity, studies on mammalian cochlear hair cells found that pasireotide activates the PI3K-Akt survival signaling pathway, thereby protecting the cells from gentamicin-induced ototoxicity. nih.gov This highlights the differential signaling outcomes of pasireotide action depending on the cell type and physiological condition.

Table 1: Effects of Pasireotide on Key Proteins in the PI3K/Akt/mTOR Pathway in Meningioma Cells
ProteinEffect of PasireotideReference
Phospho-Akt (Ser473)Decrease nih.govresearchgate.net
Phospho-4E-BP1 (Ser65)Decrease (Hypophosphorylation) nih.gov
Total 4E-BP1Increase nih.gov
Phospho-IRS1 (Ser636/639)Reverses everolimus-induced decrease nih.gov

Regulation of Intracellular Calcium Ion (Ca2+) Dynamics and Ion Channel Activity

This compound plays a key role in regulating intracellular calcium ion (Ca2+) levels and ion channel activity, which is fundamental to its antisecretory effects. nih.gov A primary mechanism is the inhibition of Ca2+ influx through the suppression of voltage-dependent calcium channels (VDCCs). drugbank.com This action has been observed in various cell types, including pancreatic alpha- and beta-cells, where it mediates the inhibitory effect on hormone secretion. drugbank.com

In rat somatotroph tumor cells (GH4C1), pasireotide effectively diminished the increase in intracellular Ca2+ concentration that is typically stimulated by potassium chloride (KCl). mdpi.com Further investigation into its mechanism revealed that pasireotide can exhibit biased agonism, particularly at the SSTR2A receptor. oup.comnih.gov Unlike conventional SSTR2A agonists that cause membrane hyperpolarization via activation of K+ channels to indirectly inhibit VDCCs, pasireotide was found not to cause this hyperpolarization. oup.comnih.gov Instead, it inhibits intracellular Ca2+ accumulation through a distinct, Gβγ-dependent signaling pathway. oup.comnih.gov

Table 2: Summary of Pasireotide's Effects on Ca2+ Dynamics and Ion Channels
EffectMechanism/ObservationCell Type/ModelReference
Inhibition of Hormone SecretionSuppression of voltage-dependent calcium channelsPancreatic α- and β-cells drugbank.com
Decreased [Ca2+]iInhibition of KCl-stimulated Ca2+ influxRat somatotroph tumor cells (GH4C1) mdpi.com
Inhibition of Ca2+ AccumulationGβγ-dependent pathway (Biased agonism at SSTR2A)Pituitary tumor cells oup.comnih.gov
No Membrane HyperpolarizationDoes not activate K+ channels in the manner of typical SSTR2A agonistsPituitary tumor cells oup.com

Somatostatin Receptor Internalization, Trafficking, and Desensitization Mechanisms

This compound induces unique patterns of somatostatin receptor (SSTR) internalization, trafficking, and desensitization that differ significantly from those of native somatostatin and the first-generation analog, octreotide. oup.comnih.govoup.com A key distinction lies in its interaction with SSTR2. Pasireotide is notably less potent than octreotide at inducing the internalization of SSTR2. oup.comnih.govendocrine-abstracts.org This is attributed to the formation of unstable complexes between the pasireotide-activated SSTR2 and β-arrestin-2, which tend to dissociate at or near the plasma membrane. nih.govoup.com The consequence of this unstable interaction is the rapid recycling of SSTR2 receptors back to the cell surface. nih.govdovepress.com This efficient recycling mechanism may counteract receptor desensitization, potentially leading to a more sustained cellular response. semanticscholar.orgdovepress.com In contrast, octreotide promotes the formation of stable SSTR2/β-arrestin-2 complexes that are internalized together into endocytic vesicles. nih.gov

This differential trafficking is linked to agonist-specific phosphorylation patterns on the SSTR2A receptor. Pasireotide stimulates the phosphorylation of specific threonine residues (Thr356 and Thr359) within the receptor's C-terminal tail, which differs from the phosphorylation sites targeted by octreotide. oup.com

While less effective at internalizing SSTR2, pasireotide is more potent than octreotide in promoting the internalization of SSTR3 and SSTR5. oup.comnih.gov Both pasireotide and octreotide lead to a rapid down-regulation of SSTR3, but not of SSTR2 or SSTR5, following prolonged exposure. nih.gov In corticotroph tumors, where SSTR5 is a key target, the regulation of its desensitization and endocytosis by β-arrestins is a critical factor in determining the therapeutic efficacy of pasireotide. nih.gov

Table 3: Comparative Effects of Pasireotide and Octreotide on SSTR Internalization
Receptor SubtypePasireotide Effect on InternalizationOctreotide Effect on InternalizationReference
SSTR2Less potent; leads to rapid recyclingMore potent; leads to stable internalization oup.comnih.govendocrine-abstracts.org
SSTR3More potentLess potent oup.comnih.gov
SSTR5More potentLess potent oup.comnih.gov

Preclinical Investigations of Pasireotide Ditrifluoroacetate: Mechanistic Insights

In Vitro Mechanistic Studies in Cellular Models

Pasireotide's primary mechanism involves the modulation of hormone secretion, a function attributed to its interaction with various SST subtypes expressed on endocrine cells.

Growth Hormone (GH): In primary cultures of human somatotroph adenoma cells, pasireotide (B1678482) demonstrates an antisecretory effect on GH that is comparable to that of the SST2-preferential agonist, octreotide (B344500). nih.gov Some in vitro studies have shown a direct correlation between the expression of SST2 mRNA and the reduction of GH following pasireotide treatment, suggesting a significant role for SST2 in mediating its effects in somatotropinomas. nih.govresearchgate.net

Adrenocorticotropic Hormone (ACTH): The inhibitory action of pasireotide on ACTH secretion from corticotropinoma cells is predominantly mediated by SST5. nih.govresearchgate.netpatsnap.com Preclinical studies consistently show that pasireotide has a higher potency and efficacy in reducing ACTH secretion compared to SST2-preferential agonists, a finding supported by the crucial role of SST5 in corticotroph cells. nih.govresearchgate.net

Table 1: In Vitro Effects of Pasireotide on Hormone Secretion

Hormone Cell/Tumor Type Primary Receptor Mediator Observed Effect
Growth Hormone (GH) Somatotroph adenoma SST2 Inhibition of secretion, comparable to octreotide. nih.gov
ACTH Corticotroph adenoma SST5 Potent inhibition of secretion, superior to SST2 agonists. nih.govresearchgate.netpatsnap.com
Insulin (B600854) Pancreatic β-cells SST5 Strong suppression of secretion. nih.gov
Glucagon (B607659) Pancreatic α-cells SST2 Modest suppression of secretion. nih.gov

Pasireotide exerts direct and indirect antitumor activities through the activation of various SST subtypes, leading to the inhibition of cell proliferation and induction of apoptosis in several cancer models.

Neuroendocrine Tumors (NETs): In primary cultures of human pancreatic NETs (pNETs), pasireotide was found to be at least as efficient as octreotide in inhibiting cell viability. mdpi.com This effect was mediated through caspase-dependent apoptosis. mdpi.com The antiproliferative effects of pasireotide in NETs are linked to the activation of multiple SSTs, which can modulate intracellular pathways controlling cell growth. nih.gov

Thyroid Cancer: In medullary thyroid carcinoma (MTC) cell lines (TT cells), both pasireotide and octreotide were shown to reduce cell proliferation. nih.gov This cytostatic effect was associated with the inhibition of ERK phosphorylation and a reduction in cyclin D1 expression. nih.gov Furthermore, pasireotide induced a proapoptotic action, evidenced by a 1.5-fold increase in caspase 3/7 activity. nih.gov It also inhibited cell migration and invasion. nih.gov

Other Cancers: Studies on meningioma primary cell cultures revealed that pasireotide had a significantly stronger inhibitory effect on cell proliferation than octreotide. nih.gov In precancerous breast lesions, pasireotide suppressed proliferation and induced apoptosis, which was associated with the downregulation of phosphorylated IGF-1R, AKT, and ERK1/2. researchgate.net

Table 2: Antiproliferative and Proapoptotic Effects of Pasireotide in Tumor Cell Lines

Tumor Type Cell Line/Model Key Findings
Pancreatic Neuroendocrine Tumors pNET primary cultures Inhibited cell viability via caspase-dependent apoptosis. mdpi.com
Medullary Thyroid Carcinoma TT cell line Reduced cell proliferation (~31%), inhibited ERK phosphorylation, increased caspase 3/7 activity. nih.gov
Meningioma Primary cell cultures Stronger inhibition of cell proliferation compared to octreotide. nih.gov
Breast Cancer (pre-cancerous) Atypical hyperplasia lesions Decreased Ki67-positive cells by ~57%, downregulated p-IGF-1R, p-AKT, p-ERK1/2. researchgate.net

A key mechanism for the antiproliferative action of pasireotide involves the modulation of the cell cycle. The cell cycle consists of proliferative phases (G1, S, G2, M) and a resting state (G0), with progression regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). embopress.orgmdpi.com

Studies have shown that pasireotide can induce cell cycle arrest, primarily at the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.com In MTC cells, the antiproliferative effect of pasireotide was linked to the inhibition of cyclin D1 expression. nih.gov Cyclin D1 is a crucial regulator of the G1 to S phase transition, and its downregulation is a common mechanism for inducing G1 arrest. nih.govnih.gov Similarly, in meningioma cells, pasireotide demonstrated a stronger reduction in cyclin D1 expression levels compared to octreotide, contributing to its superior antiproliferative activity. nih.gov

Pasireotide alters the expression of genes that are fundamental to cell growth, survival, and differentiation. In rat nonfunctioning pituitary tumors (NFPTs), pasireotide treatment led to changes in the expression of somatostatin (B550006) receptor genes; it increased the expression of Sstr1 in females and Sstr3 in males. mdpi.com The upregulation of Sstr3, a receptor linked to apoptosis, may contribute to the tumor shrinkage observed in vivo. mdpi.com

The antiproliferative effects of pasireotide are also associated with its ability to modulate signaling pathways that control gene expression. For instance, the downregulation of phosphorylated AKT and ERK1/2 in breast cancer models suggests an inhibition of the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell survival and proliferation. researchgate.net By inhibiting these pathways, pasireotide can alter the expression of downstream target genes involved in cell cycle progression and apoptosis. Furthermore, in some cell types, pasireotide has been shown to reduce GH mRNA levels, directly affecting the genetic expression of hormones.

In Vivo Pharmacodynamic Studies in Animal Models

The effects of pasireotide on hormone secretion observed in vitro have been substantiated by in vivo studies in rodent models, which have been crucial for understanding its systemic pharmacodynamic profile.

In rats, pasireotide has been shown to be a potent inhibitor of GH and Insulin-Like Growth Factor 1 (IGF-1). nih.gov Its broader receptor binding profile often results in a stronger inhibitory effect on hormone secretion compared to octreotide. nih.gov Studies in rats also demonstrated that pasireotide causes a more potent inhibition of ACTH and corticosterone (B1669441) secretion than octreotide, an effect attributed to its high affinity for SST5, which is highly expressed in the rat pituitary. nih.gov

In a representative in vivo model of nonfunctioning pituitary tumors (MENX rats), pasireotide treatment resulted in significant tumor growth suppression and, in some cases, tumor shrinkage. mdpi.com This antitumor effect was more pronounced than that of octreotide and was particularly effective in female rats, which exhibited higher basal expression of Sstr3. mdpi.com These findings highlight how pasireotide's interaction with multiple receptors can translate to potent in vivo efficacy in both hormone suppression and tumor growth control.

Table 3: Summary of In Vivo Effects in Rodent Models

Animal Model Hormone/Biomarker Key Pharmacodynamic Effect
Rats GH, IGF-1 Potent suppression of secretion. nih.gov
Rats ACTH, Corticosterone Stronger inhibition of secretion compared to octreotide. nih.gov
MENX Rats (NFPT model) Tumor Volume Significant growth suppression and occasional shrinkage. mdpi.com

Table of Compound Names

Compound Name
Corticosterone
Cyclin D1
Everolimus
Glucagon
Growth Hormone (GH)
Insulin
Insulin-Like Growth Factor 1 (IGF-1)
Octreotide
Pasireotide

Assessment of Antiproliferative Effects in Xenograft and Genetically Engineered Mouse Models (e.g., MEN1 conditional knockout mice)

Pasireotide ditrifluoroacetate has demonstrated significant antiproliferative activity in various preclinical cancer models, particularly in neuroendocrine tumors (NETs). Studies utilizing genetically engineered mouse models and xenografts have provided crucial insights into its therapeutic potential.

In a conditional knockout mouse model of Multiple Endocrine Neoplasia Type 1 (MEN1), a genetic disorder predisposing individuals to NETs, pasireotide has shown notable efficacy. mdpi.comnih.gov Treatment with pasireotide in these models, which develop pancreatic neuroendocrine tumors (PNETs) such as insulinomas, resulted in a significant reduction in tumor size. nih.govdovepress.com One study reported that the tumor size in the pasireotide-treated group was 2,098 ± 388 μm², markedly smaller than the 7,067 ± 955 μm² observed in the control group. nih.govdovepress.com This antiproliferative effect is coupled with a proapoptotic activity, where pasireotide treatment led to a substantial increase in apoptosis (6.9 ± 1.23%) compared to the control group (0.29 ± 0.103%). nih.govdovepress.com

Further investigations in Men1 heterozygous mice, which develop both pancreatic and pituitary NETs, corroborated these findings. endocrine-abstracts.org Pasireotide treatment not only increased the survival rate of these mice (80.9% vs. 65.2% in the control group) but also reduced the incidence of PNETs and significantly curtailed the growth of pituitary NETs. endocrine-abstracts.org The antitumor effects were attributed to both the inhibition of cell proliferation and the induction of apoptosis. endocrine-abstracts.org

The efficacy of pasireotide has also been evaluated in xenograft models of thyroid cancer. nih.gov In a TPC-1 thyroid cancer xenograft model, pasireotide demonstrated modest but significant tumor growth inhibition. nih.gov While its efficacy was not found to be dose-dependent in this specific model, it contributed to a greater tumor growth inhibition when used in combination with other agents like everolimus. nih.gov

Table 1: Antiproliferative Effects of Pasireotide in MEN1 Mouse Models

ModelFindingResult (Pasireotide)Result (Control)Citation
MEN1 Conditional Knockout (Insulinoma)Tumor Size (μm²)2,098 ± 3887,067 ± 955 nih.gov, dovepress.com
MEN1 Conditional Knockout (Insulinoma)Apoptosis (%)6.9 ± 1.230.29 ± 0.103 nih.gov, dovepress.com
Men1 +/- Mouse ModelSurvival Rate (%)80.965.2 endocrine-abstracts.org

Investigation of Anti-Angiogenic Mechanisms in Preclinical Settings

The antitumor activity of this compound is also linked to indirect mechanisms, including the inhibition of angiogenesis. nih.gov Preclinical studies suggest that pasireotide can exert anti-angiogenic effects by modulating the secretion of key factors that promote blood vessel formation, such as Vascular Endothelial Growth Factor (VEGF).

A key study investigating non-functioning pituitary adenomas (NFA) demonstrated that pasireotide could inhibit cell viability by reducing VEGF secretion. nih.gov In primary cell cultures of human NFAs that were classified as 'responders', pasireotide significantly reduced the secretion of VEGF. nih.gov This inhibition of VEGF secretion was directly linked to a decrease in the viability of the adenoma cells. nih.gov Furthermore, the study showed that pasireotide could completely block the stimulatory effects of forskolin (B1673556) on VEGF secretion and abrogate the growth-promoting effects of exogenous VEGF on NFA cells. nih.gov These findings indicate a direct anti-angiogenic mechanism of action by interfering with the VEGF signaling pathway, which is crucial for tumor growth and survival. This suggests that part of pasireotide's therapeutic effect in certain tumors may be mediated through the local suppression of angiogenesis. nih.gov

Studies on Anti-Fibrotic and Immunomodulatory Effects in Animal Models (e.g., immune-mediated arthritis mouse model)

Immunomodulatory Effects: Preclinical investigations in a mouse model of antigen-induced arthritis (AIA), a model for immune-mediated inflammatory joint disease, have revealed the potent immunomodulatory and anti-inflammatory properties of pasireotide. endocrine-abstracts.org In this model, pasireotide treatment significantly reduced knee joint swelling and mitigated the histopathological features of arthritis, with an efficacy comparable to the corticosteroid dexamethasone. endocrine-abstracts.org The anti-inflammatory effects were shown to be mediated primarily through the somatostatin receptor subtype 2 (SSTR2), as these effects were completely absent in SSTR2-deficient mice. endocrine-abstracts.org Prolonged administration of pasireotide also demonstrated a protective effect against joint destruction during arthritis flare-ups, highlighting its disease-modifying potential in this immune-mediated arthritis model. endocrine-abstracts.org

Anti-Fibrotic Effects: Studies on the direct anti-fibrotic effects of pasireotide are limited. One preclinical study investigated the impact of somatostatin receptor ligands on the development of cardiac fibrosis in an acromegalic mouse model. endocrine-abstracts.org This model exhibits progressive interstitial and perivascular cardiac fibrosis due to growth hormone excess. endocrine-abstracts.org In this specific context, while the somatostatin analog octreotide significantly reduced interstitial fibrosis, treatment with pasireotide did not result in a significant reduction of either interstitial or perivascular fibrosis. endocrine-abstracts.org

Exploration of Otoprotective and Anti-Nociceptive Actions in Preclinical Models

Otoprotective Actions: Pasireotide has been identified as a potential otoprotective agent in preclinical models of aminoglycoside-induced hearing loss. Studies have shown that pasireotide can protect auditory hair cells in the inner ear from damage caused by gentamicin (B1671437), a commonly used aminoglycoside antibiotic. mdpi.com The protective mechanism involves the antagonism of pro-apoptotic signaling cascades triggered by gentamicin. mdpi.com

Mechanistically, gentamicin induces an influx of calcium ions into hair cells, which provokes the nuclear translocation of the transcription factor 'nuclear factor of activated T cells' (NFAT). mdpi.com Pasireotide was found to prevent this NFAT nuclear translocation. mdpi.com The protective effect was confirmed as direct inhibition of NFAT also prevented gentamicin-induced apoptosis. mdpi.com These findings suggest that pasireotide's otoprotective action is mediated through an NFAT-dependent pathway, presenting a novel therapeutic strategy for preventing hearing loss associated with certain ototoxic drugs. mdpi.com

Anti-Nociceptive Actions: In addition to its anti-inflammatory effects, pasireotide has demonstrated anti-nociceptive properties in preclinical pain models. In the mouse model of antigen-induced arthritis, which is associated with significant inflammatory pain, pasireotide effectively reduced inflammatory hyperalgesia. endocrine-abstracts.org Interestingly, while the anti-nociceptive effects of the somatostatin analog octreotide were abolished in mice lacking the SSTR2 receptor, the pain-reducing effects of pasireotide were retained. endocrine-abstracts.org This suggests that pasireotide may exert its analgesic actions through multiple somatostatin receptors, potentially including SSTR1, which was identified as a novel target for peripheral analgesia in inflammatory pain. endocrine-abstracts.org

Table 2: Preclinical Mechanistic Insights of Pasireotide

Area of InvestigationModelKey FindingMechanismCitation
Anti-Angiogenesis Human Non-Functioning Pituitary Adenoma CellsReduced cell viabilityInhibition of VEGF secretion nih.gov
Immunomodulation Antigen-Induced Arthritis (Mouse)Attenuated joint swelling and inflammationPrimarily mediated via SSTR2 endocrine-abstracts.org
Otoprotection Gentamicin-Induced Hair Cell Loss (Mouse)Prevented auditory hair cell deathPrevents nuclear translocation of NFAT mdpi.com
Anti-Nociception Antigen-Induced Arthritis (Mouse)Reduced inflammatory hyperalgesiaMediated via multiple SSTRs, including SSTR1 and SSTR2 endocrine-abstracts.org

Pharmacokinetic and Pharmacodynamic Pk/pd Principles of Pasireotide Ditrifluoroacetate in Preclinical Systems

Absorption and Distribution Characteristics in Preclinical Animal Models (e.g., Rats, Dogs, Monkeys)

Following subcutaneous administration in preclinical species, pasireotide (B1678482) is readily absorbed into the systemic circulation. In rats, the compound is well-absorbed and demonstrates a moderate degree of plasma protein binding.

Pasireotide exhibits relatively wide tissue distribution. Studies in rats have shown that pasireotide distributes to a variety of tissues, including the kidneys, lymph nodes, spleen, and liver. There is also some distribution to the reproductive system, while penetration into the central nervous system is minimal. Notably, pasireotide has been found to be present in the milk of lactating rats, with a milk-to-plasma area under the curve (AUC) ratio of approximately 0.28, indicating potential for transfer to offspring.

Preclinical Distribution Characteristics of Pasireotide in Rats

TissueDistribution Finding
KidneyPresent
Lymph NodesPresent
SpleenPresent
LiverPresent
Small Intestinal WallPresent
Reproductive SystemSome Distribution
Central Nervous System (CNS)Minimal Distribution
Milk (lactating rats)AUC Ratio (Milk/Plasma) ~0.28

Metabolism and Excretion Pathways in Preclinical Species (e.g., Hepatic Clearance, Biliary Excretion, Renal Clearance)

The metabolism of pasireotide in preclinical models is characterized by a low turnover rate. In vitro studies and preclinical data suggest that the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are involved in its metabolism, leading to the formation of oxidative products. Despite this, the majority of the compound in plasma remains as the unchanged parent drug.

Excretion of pasireotide and its metabolites occurs through both renal and fecal routes. The primary route of elimination is via the feces, with a smaller portion excreted in the urine. This suggests that both hepatic and renal clearance mechanisms play a role in the disposition of the compound. The majority of the excreted substance is the unchanged parent drug.

Metabolism and Excretion of Pasireotide in Preclinical Models

ParameterFinding
Metabolizing EnzymesCYP3A4 and CYP3A5
Metabolic TurnoverLow
Primary Form in PlasmaUnchanged parent drug
Primary Route of ExcretionFeces
Secondary Route of ExcretionUrine

Preclinical Pharmacodynamic Endpoints and Biomarkers for Target Engagement and Efficacy

Preclinical studies have established key pharmacodynamic endpoints and biomarkers that demonstrate pasireotide's target engagement and efficacy. These are primarily related to its inhibitory effects on various hormonal axes.

A significant pharmacodynamic effect observed in animal models is the suppression of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1). This forms the basis for its investigation in conditions characterized by excess GH secretion. In rats, pasireotide has been shown to cause a significant inhibition of IGF-1.

Furthermore, pasireotide demonstrates a potent inhibitory effect on Adrenocorticotropic Hormone (ACTH) secretion. This effect is more pronounced compared to older somatostatin (B550006) analogs like octreotide (B344500), which acts predominantly via the somatostatin receptor subtype 2 (sst2). Pasireotide's broader receptor binding profile contributes to its stronger inhibition of ACTH.

In some preclinical models, such as rats, pasireotide has been observed to inhibit insulin (B600854) secretion more potently than glucagon (B607659) secretion, which can lead to transient hyperglycemia. This effect was not observed in monkeys.

Key Preclinical Pharmacodynamic Effects of Pasireotide

Hormone/BiomarkerEffect in Preclinical ModelsRelevant Species
Growth Hormone (GH)Inhibition of secretionRats, Monkeys
Insulin-like Growth Factor-1 (IGF-1)Significant inhibitionRats
Adrenocorticotropic Hormone (ACTH)Stronger inhibitory effect compared to octreotideGeneral preclinical observation
InsulinInhibition of secretionRats
GlucagonLess potent inhibition compared to insulinRats

Correlation between Preclinical PK/PD Parameters and Molecular/Cellular Effects

The pharmacokinetic profile of pasireotide in preclinical models directly correlates with its observed pharmacodynamic and, consequently, its molecular and cellular effects. The sustained plasma concentrations achieved after administration lead to prolonged engagement with its target somatostatin receptors.

In male rats, a single subcutaneous injection of a long-acting release (LAR) formulation of pasireotide resulted in plasma levels that remained relatively stable for the first 10 days. This sustained exposure was directly linked to a significant and continuous inhibition of IGF-1 over a 35-day treatment period. This demonstrates a clear relationship between the pharmacokinetic parameter of sustained drug concentration and the pharmacodynamic outcome of hormonal suppression.

The molecular effects of pasireotide, such as the inhibition of hormone secretion, are a direct consequence of its binding to and activation of multiple somatostatin receptor subtypes. The stronger inhibitory effect on ACTH compared to octreotide is attributed to its high affinity for sst5, in addition to sst2. This highlights how the intrinsic properties of the molecule (receptor binding affinity), combined with its pharmacokinetic behavior (sustained receptor occupancy), dictate its specific cellular and physiological responses in preclinical systems.

Advanced Research Methodologies and Techniques in Pasireotide Ditrifluoroacetate Studies

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in the preclinical characterization of pasireotide (B1678482), providing quantitative data on its affinity and selectivity for various somatostatin (B550006) receptor (SSTR) subtypes. These assays typically involve incubating cell membranes expressing a specific SSTR subtype with a radiolabeled ligand that is known to bind to that receptor. Pasireotide is then introduced at varying concentrations to compete with the radiolabeled ligand for binding sites. The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of pasireotide for that receptor subtype.

Pasireotide exhibits a unique binding profile compared to first-generation somatostatin analogs like octreotide (B344500) and lanreotide (B11836). It binds with high affinity to four of the five SSTR subtypes, with particularly high affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1. nih.govnih.gov In comparison to octreotide, pasireotide has a 158-fold higher affinity for SSTR5, but a sevenfold lower affinity for SSTR2. nih.gov This broad receptor binding profile is believed to contribute to its distinct clinical efficacy. nih.govnih.gov

Somatostatin Receptor SubtypePasireotide (pKi)Octreotide (pKi)Lanreotide (pKi)
SSTR18.2<7.0<7.0
SSTR29.09.59.3
SSTR39.18.48.8
SSTR4<7.0<7.0<7.0
SSTR59.97.68.0

Functional Assays for Signaling Pathway Analysis

Functional assays are essential for moving beyond simple binding affinity to understand the cellular consequences of pasireotide-receptor interaction. These assays measure the downstream signaling events that occur after the activation of SSTRs, which are G-protein coupled receptors (GPCRs).

cAMP Accumulation Assays: SSTRs, upon activation, typically inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) by inhibiting the enzyme adenylyl cyclase. cAMP accumulation assays quantify the levels of intracellular cAMP in response to pasireotide. In these assays, cells expressing specific SSTR subtypes are stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of pasireotide. The ability of pasireotide to inhibit forskolin-induced cAMP accumulation is a measure of its agonist activity. Pasireotide has been shown to be a potent inhibitor of cAMP accumulation across SSTR1, SSTR2, SSTR3, and SSTR5. researchgate.netresearchgate.net

SSTR SubtypePasireotide EC50 (nM) for cAMP Inhibition
SSTR11.3
SSTR20.2
SSTR30.6
SSTR50.3

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to a specific signaling pathway. For instance, the promoter could be responsive to cAMP levels via the cAMP response element (CRE). A decrease in reporter gene expression in the presence of pasireotide would indicate its inhibitory effect on the cAMP pathway.

Ion Channel Electrophysiology: SSTR activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability. nih.govnih.govfrontiersin.org Electrophysiological techniques, such as patch-clamp, can directly measure the ion currents across the cell membrane in response to pasireotide, providing a real-time assessment of its functional effects on ion channel activity. Studies have shown that pasireotide can activate GIRK channels via SSTR2 and SSTR5. researchgate.net

Beta-Arrestin Recruitment: Beta-arrestins are proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. nih.govnih.gov Beta-arrestin recruitment assays, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), can quantify the interaction between SSTRs and beta-arrestin in the presence of pasireotide. nih.govnih.gov This helps to characterize the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

Molecular Biology Techniques for Somatostatin Receptor Expression and Gene Manipulation

Molecular biology techniques are fundamental for understanding the expression of SSTRs in various tissues and for manipulating their expression in experimental models to study the specific effects of pasireotide.

RT-PCR (Reverse Transcription Polymerase Chain Reaction): This technique is used to detect and quantify the messenger RNA (mRNA) levels of the different SSTR subtypes in cells and tissues. By measuring SSTR mRNA, researchers can infer the level of receptor gene expression, which can be correlated with the response to pasireotide. For example, studies have used RT-PCR to demonstrate the expression of SSTRs in pituitary adenomas, providing a rationale for the use of somatostatin analogs. nih.gov

Immunohistochemistry (IHC): IHC uses antibodies to specifically detect the presence and localization of SSTR proteins within tissue samples. This technique provides valuable information on the cellular and subcellular distribution of the receptors. The level of SSTR expression, as determined by IHC, has been investigated as a potential biomarker to predict the clinical response to pasireotide. For instance, some studies suggest that SSTR5 expression in corticotroph adenomas may predict the efficacy of pasireotide in Cushing's disease. nih.gov Conversely, in acromegaly, the response to pasireotide appears to be more strongly correlated with SSTR2 expression. nih.govnerler.com

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques allow for the non-invasive visualization and quantification of biological processes in living preclinical models, providing crucial information on the in vivo effects of pasireotide.

PET/CT (Positron Emission Tomography/Computed Tomography) for Tumor Activity and SSTR Expression: PET is a highly sensitive molecular imaging modality that uses radiotracers to visualize and measure metabolic processes and receptor expression in the body. mdpi.com When combined with CT, which provides anatomical information, PET/CT offers a comprehensive view of tumor characteristics. In the context of pasireotide research, radiolabeled somatostatin analogs (e.g., 68Ga-DOTATATE) are used as PET tracers to visualize the expression of SSTRs on tumors. mdpi.com Preclinical studies in animal models of neuroendocrine tumors can utilize PET/CT to assess the baseline SSTR expression and to monitor changes in tumor size and metabolic activity in response to pasireotide treatment. nih.gov A positive correlation has been observed between the intensity of tracer uptake on SSTR-PET/CT and the level of SSTR2 expression determined by IHC. semanticscholar.org

SSTR-PET/CT FindingCorrelation with Immunohistochemistry (IHC)Implication for Pasireotide Research
High Tracer Uptake (e.g., Krenning score 3-4)Generally corresponds to high SSTR2 expression on IHC.Suggests tumors are likely to be responsive to somatostatin analogs, including pasireotide.
Low or Absent Tracer Uptake (e.g., Krenning score 0-1)Often correlates with low or absent SSTR2 expression on IHC.Indicates potential resistance to pasireotide, especially if SSTR2 is the primary target.

Computational Chemistry and Molecular Modeling for SAR Prediction and Ligand-Receptor Interaction Analysis

Computational chemistry and molecular modeling are powerful in silico tools that complement experimental approaches by providing detailed insights into the molecular interactions between pasireotide and its target receptors. nih.gov These methods are instrumental in understanding the structure-activity relationship (SAR) and in guiding the design of new, more selective, and potent somatostatin analogs.

SAR Prediction: By analyzing the chemical structure of pasireotide and its analogs in relation to their biological activity, computational models can be built to predict the activity of novel compounds. protoqsar.com These models can identify key chemical features that are important for high-affinity binding and functional activity at specific SSTR subtypes.

Ligand-Receptor Interaction Analysis: Molecular docking and molecular dynamics (MD) simulations are used to model the binding of pasireotide to the three-dimensional structures of the SSTRs. nih.govresearchgate.net These simulations can predict the binding pose of pasireotide within the receptor's binding pocket and identify the specific amino acid residues that are involved in the interaction. nih.gov This information is crucial for understanding the molecular basis of pasireotide's high affinity and its selectivity profile. For example, computational studies have helped to elucidate the key interactions that contribute to the preferential binding of pasireotide to SSTR5. researchgate.net

Future Directions and Emerging Research Avenues for Pasireotide Ditrifluoroacetate

Exploration of Novel Somatostatin (B550006) Receptor-Mediated Signaling Pathways and Mechanisms

Pasireotide (B1678482) ditrifluoroacetate, a multireceptor-targeted somatostatin analog, is distinguished by its broad binding profile. Unlike first-generation somatostatin receptor ligands (SRLs), pasireotide exhibits a high affinity for four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5). nih.govnih.gov This characteristic underpins its potential for greater clinical efficacy in conditions like acromegaly and Cushing's disease compared to more selective SRLs. nih.govnih.gov

Recent structural studies have begun to elucidate the molecular basis for pasireotide's broad-spectrum activity. Cryoelectron microscopy has revealed that pasireotide recognizes a conserved extended binding pocket within the SSTRs, which is distinct from the binding sites of endogenous somatostatin-14 and other SRLs like octreotide (B344500) and lanreotide (B11836). pdbj.org These structural insights, combined with mutagenesis analyses, highlight the dynamic nature of the ligand-binding pockets in SSTR1 and SSTR3, which allows them to accommodate a variety of agonists. pdbj.org This work provides a foundation for understanding the diversity and conservation of receptor activation mechanisms. pdbj.org

Further research is focused on dissecting the downstream signaling pathways activated by pasireotide through these different SSTR subtypes. Endogenous somatostatin acts as a neurohormone, neurotransmitter, or local factor, inhibiting the secretion of various hormones, including growth hormone (GH), and modulating gastrointestinal functions. nih.gov Pasireotide's ability to bind to multiple SSTRs suggests it may influence a wider array of signaling cascades than more selective analogs. For instance, its high affinity for SSTR5 is linked to the inhibition of insulin (B600854) secretion, a key factor in the hyperglycemia observed in some patients. nih.govnih.gov Understanding these nuanced signaling differences is crucial for predicting both therapeutic effects and potential side effects.

Investigation of Pasireotide Ditrifluoroacetate in Emerging Preclinical Disease Models (e.g., Polycystic Kidney and Liver Disease)

A significant area of emerging research for this compound is its potential application in polycystic kidney disease (PKD) and polycystic liver disease (PLD). nih.govresearchgate.net These conditions are characterized by the formation and growth of cysts, a process driven by increased levels of cyclic AMP (cAMP). nih.gov Preclinical studies have demonstrated that pasireotide is more effective than the SSTR2-preferring analog, octreotide, at reducing hepatorenal cystogenesis in rodent models of both autosomal recessive PKD (ARPKD) and autosomal dominant PKD (ADPKD). nih.goveur.nl

In vitro studies using cholangiocytes from both healthy and polycystic rat and human models have shown that pasireotide is more potent than octreotide in reducing cAMP levels, decreasing cell proliferation, and inhibiting the growth of cultured cysts. nih.gov Specifically, in one study, pasireotide reduced the expansion of PCK rat cysts by 4.7-fold compared to a 2.3-fold reduction with octreotide. nih.gov

The superior efficacy of pasireotide in these models is attributed to its broader SSTR binding profile. nih.gov Cystic cholangiocytes exhibit decreased expression of SSTR1 and SSTR2. nih.govnih.gov While both pasireotide and octreotide upregulate SSTR2 expression, only pasireotide also increases the immunoreactivity of SSTR1. nih.gov Furthermore, pasireotide has been shown to reduce levels of insulin-like growth factor 1 (IGF-1), a factor implicated in cyst growth, which was not observed with octreotide treatment. nih.gov

Preclinical findings have been so promising that they have prompted further investigation. researchgate.net For instance, a study in a hypomorphic PKD1 mouse model found that treatment with pasireotide alone significantly reduced renal cyst progression. eur.nl These studies collectively suggest that pasireotide's ability to target multiple SSTRs and consequently reduce cAMP and IGF-1 levels makes it a strong candidate for further development as a therapy for PKD and PLD. nih.goveur.nl

Development of New Delivery Systems and Formulations for Enhanced Preclinical Efficacy (e.g., long-acting release formulations)

To improve therapeutic application and patient compliance, significant research has been dedicated to developing long-acting release (LAR) formulations of pasireotide. nih.govnih.gov A monthly intramuscular formulation of pasireotide LAR has been developed and has shown an extended-release profile over one month. nih.govnih.gov Pharmacokinetic studies in healthy volunteers demonstrated that a single intramuscular injection of pasireotide LAR resulted in two concentration peaks, one at day 1 and another around day 20, with a sustained release observed over several weeks. nih.govnih.gov

The bioavailability of the LAR formulation relative to the subcutaneous injection is complete, and the exposure is dose-proportional. nih.gov These LAR formulations are designed to provide continuous delivery of the drug, which is advantageous over more frequent injections by minimizing fluctuations in systemic drug exposure. nih.govpharmaexcipients.com This sustained delivery is crucial for managing chronic conditions effectively.

The development of such formulations involves overcoming challenges related to the drug's physicochemical properties and ensuring a controlled and predictable release profile. The pasireotide LAR formulation has been generally well-tolerated in early-phase studies, paving the way for its clinical development in various patient populations. nih.govnih.gov The successful development of pasireotide LAR highlights the ongoing efforts to optimize drug delivery for enhanced therapeutic outcomes.

Elucidation of Synergistic Effects of this compound in Preclinical Combination Therapies (e.g., with mTOR inhibitors)

The exploration of this compound in combination with other therapeutic agents is a promising research avenue, particularly with inhibitors of the mechanistic target of rapamycin (B549165) (mTOR). Preclinical data has suggested a synergistic antimyeloma effect when combining pasireotide with an mTOR inhibitor like everolimus. clinicaltrials.gov The rationale for this combination lies in the dual targeting of critical cell growth and proliferation pathways. Pasireotide, through its inhibition of IGF-1, and everolimus, by blocking the mTOR pathway, are thought to create a more potent anti-cancer effect. clinicaltrials.gov

In the context of polycystic kidney disease, combination therapy has also shown promise. A preclinical study in a hypomorphic PKD1 mouse model demonstrated that the combination of pasireotide and tolvaptan, a vasopressin V2 receptor antagonist, had an additive effect in reducing renal cyst progression. eur.nl This combination therapy significantly reduced cystic and fibrotic volume and lowered cAMP levels to that of wild-type mice. eur.nl

The mTOR pathway is known to be active in a significant portion of pancreatic ductal adenocarcinoma (PDAC) cases. nih.gov While pasireotide's direct combination with mTOR inhibitors in PDAC preclinical models is an area for further investigation, the principle of targeting multiple signaling pathways is well-established. Blocking mTOR can lead to the adaptive activation of other oncogenic signaling pathways, suggesting that combination therapies are likely necessary for effective treatment. nih.gov These findings underscore the potential of using pasireotide as part of a multi-pronged therapeutic strategy in various diseases.

Unraveling the Molecular Basis of Differential Responsiveness and Resistance Mechanisms in Preclinical Models

Understanding the molecular mechanisms that underlie differential responsiveness and potential resistance to pasireotide is critical for optimizing its therapeutic use. The expression levels of different SSTR subtypes on target cells are a key determinant of treatment response. In preclinical models of polycystic liver disease, it has been observed that cystic cholangiocytes have decreased levels of SSTR1 and SSTR2 compared to healthy cells. nih.govnih.gov Pasireotide's ability to upregulate SSTR1 expression, in addition to SSTR2, may contribute to its enhanced efficacy compared to octreotide in this setting. nih.gov

The development of resistance can also be linked to alterations in downstream signaling pathways. In cancer models, blocking a primary signaling pathway can lead to the compensatory activation of alternative pathways, a phenomenon known as adaptive rewiring. nih.gov For example, in pancreatic cancer models, inhibiting the mTOR pathway can lead to the activation of the ERK and PI3K-AKT pathways. nih.gov While not directly demonstrated for pasireotide in this context, it highlights a common mechanism of resistance that warrants investigation in preclinical models of pasireotide treatment.

Q & A

Q. Basic Research Focus

  • In vitro :
    • Hormone secretion assays : Measure inhibition of growth hormone (GH) or insulin-like growth factor-1 (IGF-1) in pituitary or hepatocyte cultures .
    • Receptor binding studies : Radioligand displacement assays using SSTR-overexpressing membranes to determine binding kinetics .
  • In vivo :
    • MEN1 mouse models : Study anti-proliferative effects in pancreatic/pituitary neuroendocrine tumors (NETs). Pasireotide increased survival by 20% and reduced tumor volume via apoptosis induction in MEN1-deficient mice .
    • Arthritis models : Assess anti-inflammatory effects in antigen-induced arthritis (AIA) models, where pasireotide reduces joint swelling and hyperalgesia .

How can researchers address contradictory data regarding Pasireotide's efficacy across different somatostatin receptor (SSTR) subtypes in preclinical models?

Advanced Research Focus
Contradictions arise from differential SSTR expression and signaling crosstalk. Methodological strategies include:

  • Receptor profiling : Quantify SSTR subtype expression in target tissues using qPCR or immunohistochemistry. For example, dorsal root ganglia express SSTR1/2A but not SSTR3/5, explaining retained antinociception in SSTR2(-/-) mice .
  • Mechanistic dissection : Use selective antagonists (e.g., CYN-154806 for SSTR2) to isolate receptor contributions. In AIA models, SSTR2 knockout abolished anti-inflammatory effects but not pain relief, implicating SSTR1/5 in analgesia .
  • Dose-response modeling : Apply non-linear Emax models to analyze GH suppression (e.g., ED50 = 10 µg/kg in primates), identifying receptor-specific potency thresholds .

What methodological considerations are critical when designing longitudinal studies to evaluate this compound's long-term therapeutic effects?

Advanced Research Focus
Long-term studies (e.g., 11-year follow-up in acromegaly) require:

  • Endpoint standardization : Use IGF-1 normalization (achieved in 54% of patients) as a primary biomarker, with MRI for tumor volume monitoring .
  • Safety protocols : Track glucose metabolism (due to pasireotide-induced hyperglycemia) and adrenal function (via ACTH/cortisol assays) .
  • Data normalization : Account for inter-patient variability using mixed-effects models or ANCOVA to adjust baseline hormone levels .

How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in heterogeneous patient populations?

Q. Advanced Research Focus

  • Population PK modeling : Incorporate covariates like body weight, renal function, and SSTR expression profiles to predict drug exposure.
  • GH suppression assays : Use a sigmoidal Emax model (GH AUC ratio = 1 − [Emax × Dose/(ED50 + Dose)]) to quantify dose-dependent effects, with ED50 ≈ 10 µg/kg in primates .
  • Tumor response correlation : Apply time-to-event analysis to link PK parameters (e.g., Cmax, AUC) with progression-free survival in NET trials .

What experimental approaches resolve discrepancies between in vitro receptor affinity and in vivo therapeutic outcomes?

Q. Advanced Research Focus

  • Tissue-specific biodistribution studies : Use radiolabeled pasireotide (e.g., ⁶⁸Ga-DOTA conjugates) to compare receptor occupancy in tumors vs. normal tissues .
  • Transcriptomic analysis : Perform RNA-seq on pasireotide-treated tumors to identify compensatory pathways (e.g., upregulated growth factors) that mitigate receptor-mediated effects .
  • Combination therapy testing : Pair pasireotide with mTOR inhibitors (e.g., everolimus) to overcome resistance in SSTR-low tumors, as shown in MEN1 models .

What statistical frameworks are recommended for analyzing pasireotide's anti-proliferative effects in preclinical cancer models?

Q. Advanced Research Focus

  • Kaplan-Meier analysis : Compare survival curves between treatment groups (e.g., pasireotide vs. PBS in MEN1 mice, p<0.01) .
  • Mixed-model ANOVA : Assess tumor volume changes over time with repeated measures.
  • Apoptosis quantification : Use TUNEL assays or cleaved caspase-3 staining to validate pro-apoptotic effects, reporting fold-change vs. controls .

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